Methyl 5-azidopentanoate
Overview
Description
Methyl 5-azidopentanoate is an organic compound that belongs to the class of azides. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in the field of chemistry and biochemistry.
Scientific Research Applications
1. Use as a Green Solvent
- Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 5-azidopentanoate, has been used as a green solvent. It’s a non-toxic replacement for common polar aprotic solvents .
- Methods of Application : The compound was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks .
- Results or Outcomes : The advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis found the new synthesis to be more sustainable than the patented routes .
2. Synthesis of Various Heterocycles
- Summary of Application : Organic azides, such as Methyl 5-azidopentanoate, have been used in the synthesis of various heterocycles .
- Methods of Application : The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .
- Results or Outcomes : This method has been used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
properties
IUPAC Name |
methyl 5-azidopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZMRVNSROGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561681 | |
Record name | Methyl 5-azidopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-azidopentanoate | |
CAS RN |
127811-93-2 | |
Record name | Methyl 5-azidopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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